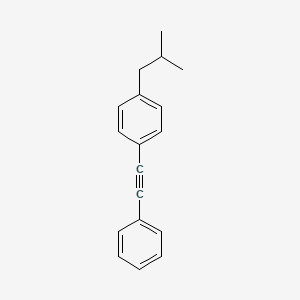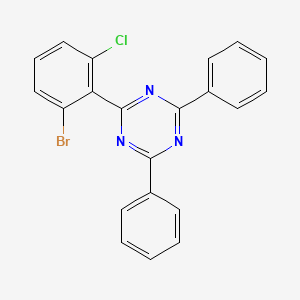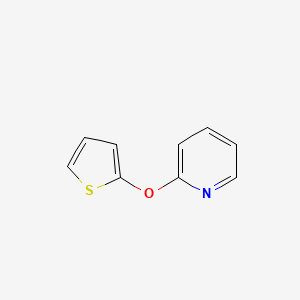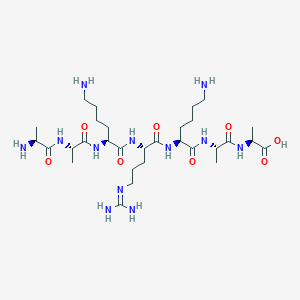![molecular formula C30H22O4 B12516319 4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by its complex structure, which includes multiple phenyl groups and carboxylic acid functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the use of a hydrothermal reaction where 1,3,5-tris(4-carboxyphenyl)benzene is reacted with nitric acid and water at elevated temperatures . The reaction mixture is then neutralized with sodium hydroxide and acidified with hydrochloric acid to precipitate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid has several scientific research applications:
Biology: The compound can be used in the development of biosensors and bioimaging agents due to its fluorescent properties.
Industry: The compound is used in the production of advanced materials with specific properties such as high surface area and porosity.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Terphenyl-4,4′′-dicarboxylic acid: Similar structure with two carboxyphenyl groups.
4,4′-(Hexafluoroisopropylidene)bis(benzoic acid): Contains hexafluoropropane moiety.
2,4,6-Tri(4-carboxyphenyl)-1,3,5-triazine: Triazine core with carboxyphenyl groups.
Uniqueness
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid is unique due to its extended conjugated system, which imparts distinct electronic and optical properties. This makes it particularly useful in applications requiring high fluorescence and stability.
Eigenschaften
Molekularformel |
C30H22O4 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
4-[4-(4-carboxyphenyl)-1,4-diphenylbuta-1,3-dienyl]benzoic acid |
InChI |
InChI=1S/C30H22O4/c31-29(32)25-15-11-23(12-16-25)27(21-7-3-1-4-8-21)19-20-28(22-9-5-2-6-10-22)24-13-17-26(18-14-24)30(33)34/h1-20H,(H,31,32)(H,33,34) |
InChI-Schlüssel |
IPIFPGMOTKZWTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)


![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)

![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)
![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)

![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)
